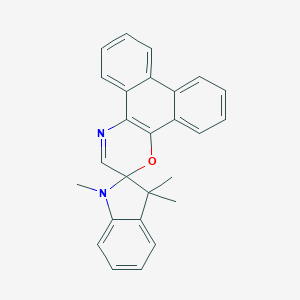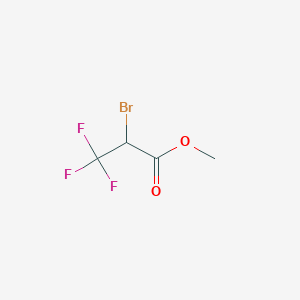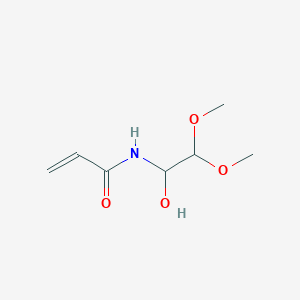
Photorome III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Photorome III is a photoactivatable crosslinker that has been widely used in scientific research for many years. It is a versatile tool that allows researchers to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
Mecanismo De Acción
Photorome III is a photoactivatable crosslinker that works by forming covalent bonds between biomolecules. It is activated by exposure to UV light, which causes the benzophenone group to undergo a photochemical reaction that results in the formation of a highly reactive triplet state. This reactive state can then react with nearby biomolecules to form covalent bonds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It can also be used to study the conformational changes that occur in biomolecules upon binding to other molecules. Additionally, this compound has been used to study the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Photorome III in lab experiments is its ability to selectively label and crosslink specific biomolecules. This allows researchers to study the interactions between specific biomolecules in a complex mixture. Additionally, this compound is a relatively simple and straightforward tool to use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One limitation is that it requires exposure to UV light to activate it, which can be damaging to cells and other biomolecules. Additionally, this compound can only be used to study interactions between biomolecules that are in close proximity to each other.
Direcciones Futuras
There are many future directions for the use of Photorome III in scientific research. One area of future research is the development of new and improved crosslinkers that are more specific and less damaging to cells and other biomolecules. Additionally, this compound could be used to study the interactions between biomolecules in live cells, which would provide a more accurate representation of the interactions that occur in vivo. Finally, this compound could be used to study the interactions between biomolecules in complex mixtures, such as those found in biological fluids.
Métodos De Síntesis
Photorome III is synthesized from the reaction of 4-bromo-1,2,3,5-tetrafluorobenzene with 2,4,5-trimethoxybenzyl alcohol in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Photorome III has been widely used in scientific research to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It is a powerful tool that allows researchers to identify and study the interactions between biomolecules. This compound is commonly used in studies that involve photoaffinity labeling, crosslinking, and photoactivation.
Propiedades
Número CAS |
119980-36-8 |
|---|---|
Fórmula molecular |
C26H22N2O |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] |
InChI |
InChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3 |
Clave InChI |
JTRRHUVYCPAWOM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)


![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)



![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
